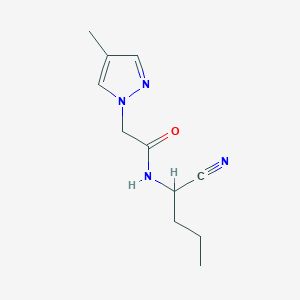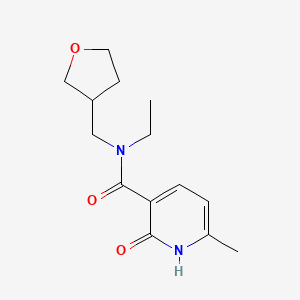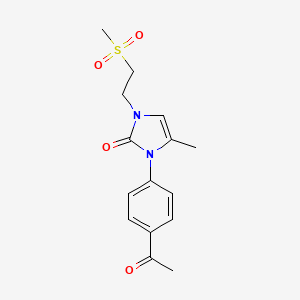
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide (DCPC) is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DCPC is a heterocyclic compound that contains a pyrrole ring and a chromene ring. The compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and neuronal damage.
Biochemical and Physiological Effects
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has also been shown to protect neurons from damage by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized using various methods. However, one limitation is that the exact mechanism of action of N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide. One direction is to further investigate the compound's anticancer properties and its potential as a therapeutic agent for cancer treatment. Another direction is to explore the compound's neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to understand the exact mechanism of action of N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide and to identify potential targets for drug development.
Méthodes De Synthèse
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has been synthesized using several methods, including the reaction of 6,8-dimethyl-3,4-dihydro-2H-chromen-4-one with pyrrole-2-carboxylic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 6,8-dimethyl-3,4-dihydro-2H-chromen-4-one with pyrrole-2-carboxylic acid in the presence of a coupling reagent.
Applications De Recherche Scientifique
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications, including its anticancer and neuroprotective properties. In preclinical studies, N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and protecting neurons from damage.
Propriétés
IUPAC Name |
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-8-11(2)15-12(9-10)13(5-7-20-15)18-16(19)14-4-3-6-17-14/h3-4,6,8-9,13,17H,5,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHJMSSXFWMJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)NC(=O)C3=CC=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)

![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)



